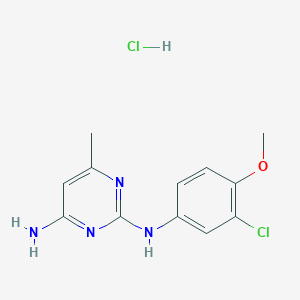

N2-(3-chloro-4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N2-(3-chloro-4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, also known as AG-014699, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing damaged DNA. AG-014699 has shown great potential as an anti-cancer agent, particularly in the treatment of tumors with defects in homologous recombination DNA repair pathways.

Scientific Research Applications

Synthesis and Antiviral Activity

Pyrimidine derivatives have been synthesized and evaluated for their antiviral activities. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives demonstrated marked inhibitory effects on retrovirus replication in cell culture. These findings indicate the potential for pyrimidine derivatives in developing antiretroviral therapies (Hocková et al., 2003).

Synthetic Methodologies

Research has been conducted on the optimal synthesis conditions for various pyrimidine derivatives, highlighting the significance of these compounds as intermediates in synthetic anticancer drug production (Guo Lei-ming, 2012).

Novel Schiff Bases and Potential as SARS-CoV-2 Inhibitors

Schiff bases derived from pyrimidine and other components have shown promising antibacterial activity and potential as 3-chymotrypsin-like protease (3CLpro) inhibitors of SARS-CoV-2, suggesting their utility in addressing current global health challenges (Ahmed S. M. Al‐Janabi et al., 2020).

Water Treatment Applications

In addition to pharmaceutical applications, pyrimidine derivatives have been explored for environmental applications, such as in the synthesis of novel sulfonated thin-film composite nanofiltration membranes for dye treatment in water, underscoring the versatility of pyrimidine chemistry in contributing to sustainable environmental technologies (Yang Liu et al., 2012).

Safety And Hazards

properties

IUPAC Name |

2-N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O.ClH/c1-7-5-11(14)17-12(15-7)16-8-3-4-10(18-2)9(13)6-8;/h3-6H,1-2H3,(H3,14,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUHHQZPJZMMIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(3-chloro-4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2706996.png)

![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2707007.png)

![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)

![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)